molecular formula C27H26N4O3 B11210523 1-[(2-Phenyl-6-benzoxazolyl)carbonyl]-N-(3-pyridinylmethyl)-4-piperidineacetamide CAS No. 951624-50-3

1-[(2-Phenyl-6-benzoxazolyl)carbonyl]-N-(3-pyridinylmethyl)-4-piperidineacetamide

Cat. No.: B11210523
CAS No.: 951624-50-3
M. Wt: 454.5 g/mol
InChI Key: JCQZXUUMOZHNBY-UHFFFAOYSA-N
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Description

2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with benzaldehyde to form the benzoxazole core .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nanocatalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with DNA and proteins, leading to various biological effects. The piperidine and pyridine moieties may enhance the compound’s binding affinity and specificity towards its targets .

Properties

CAS No.

951624-50-3

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[1-(2-phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C27H26N4O3/c32-25(29-18-20-5-4-12-28-17-20)15-19-10-13-31(14-11-19)27(33)22-8-9-23-24(16-22)34-26(30-23)21-6-2-1-3-7-21/h1-9,12,16-17,19H,10-11,13-15,18H2,(H,29,32)

InChI Key

JCQZXUUMOZHNBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)NCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5=CC=CC=C5

Origin of Product

United States

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